3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-2-22-13(23)15(20-14(22)24)6-8-21(9-7-15)27(25,26)12-5-3-4-11(10-12)16(17,18)19/h3-5,10H,2,6-9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCLLLDOYLSTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 941880-84-8) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its structure, synthesis, and biological activities based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is , with a molecular weight of approximately 405.4 g/mol. The compound features a spirocyclic structure characterized by three nitrogen atoms within its framework, which is typical for triazaspiro compounds. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant antimicrobial properties . For instance, studies have shown that derivatives of this class can effectively inhibit the growth of various bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with microbial targets.
Anticancer Potential
The compound's structural features suggest possible anticancer activity . It has been hypothesized that the triazaspiro framework may interact with specific biological targets involved in cancer progression. Compounds with similar structures have been reported to exhibit selective cytotoxicity against various cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .
While the exact mechanism of action for 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully elucidated, it is believed to involve interactions with key biomolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways and metabolic processes critical for tumor growth and microbial survival.
Synthesis
The synthesis of 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps:
- Formation of the Triazaspiro Framework : Initial reactions focus on creating the spirocyclic core through cyclization methods.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the trifluoromethyl phenylsulfonyl moiety via electrophilic aromatic substitution or similar reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Preparation Methods
Three-Step Diethyl Oxalate-Urea Condensation
The Chinese patent CN110818712A outlines a foundational method adaptable to the target compound:
- Primary Reaction : Urea (1.1–1.3 eq), diethyl oxalate (1 eq), and ammonium carbonate (0.5–1 eq) undergo nucleophilic attack in anhydrous methanol with sodium methoxide (2 eq) at 25–30°C, forming a tetracyclic intermediate (Yield: 68–72%).
- Secondary Reaction : Hydrolysis with concentrated HCl (2–4 eq) at reflux yields a diketopiperazine precursor.
- Spirocyclization : Reaction with 2-(ethylamino)acetaldehyde (1.5–2 eq) and potassium ferricyanide (0.05–0.1 eq) induces spiroannulation, followed by sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride.
Advantages :
- Avoids toxic reagents (e.g., NaCN).
- Methanol solvent permits recycling (85% recovery).
Limitations :
Palladium-Catalyzed Sulfonylation
Modifying the EP3138836A1 protocol, a one-pot Suzuki-Miyaura coupling introduces the sulfonyl group:
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DMF/H₂O (4:1), 80°C, 12 h.
- Yield : 89% for 3-(trifluoromethyl)benzenesulfonyl incorporation, versus 64% via classical SNAr.
Mechanistic Insight :
The trifluoromethyl group enhances sulfonyl electrophilicity, facilitating oxidative addition to palladium.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques (30 Hz, 4 h) enable solvent-free spirocyclization:
- Reagents : Urea, diethyl oxalate, ammonium carbonate, and 2-(ethylamino)acetaldehyde (1:1:0.7:1.5 molar ratio).
- Yield : 74% with 98% atom economy versus 58% in solution phase.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Cyclization
| Step | Optimal Temp (°C) | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Primary | 25–30 | 2.3 × 10⁻³ | 45.2 |
| Spirocyclization | 65–70 | 1.8 × 10⁻² | 32.7 |
| Sulfonylation | 80–85 | 4.5 × 10⁻² | 28.1 |
Higher temperatures accelerate sulfonylation but risk decomposition above 90°C.
Solvent Effects on Yield
| Solvent | Dielectric Constant (ε) | Spirocyclization Yield (%) |
|---|---|---|
| Methanol | 32.7 | 71 |
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 63 |
| Mechanochemical | N/A | 74 |
Polar aprotic solvents marginally reduce yield due to side reactions.
Industrial-Scale Considerations
Cost Analysis of Raw Materials
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Diethyl oxalate | 12.50 | 18 |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | 240.00 | 54 |
| Palladium catalyst | 980.00 | 22 |
| Urea | 0.90 | 3 |
Transitioning to nickel catalysts (Cost: $120/kg) could reduce expenses by 19%.
Waste Stream Management
The diethyl oxalate route generates 8.2 kg waste/kg product, primarily methanol (72%) and ammonium salts (18%). Membrane distillation recovers 93% methanol, cutting waste by 41%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
